molecular formula C13H13NO3 B3154051 ethyl 3-acetyl-1H-indole-2-carboxylate CAS No. 77069-10-4

ethyl 3-acetyl-1H-indole-2-carboxylate

Cat. No. B3154051
CAS RN: 77069-10-4
M. Wt: 231.25 g/mol
InChI Key: OBKLUIREWBKOKC-UHFFFAOYSA-N
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Description

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The presence of the indole scaffold in the amino acid tryptophan, neurotransmitter serotonin, and plant-based alkaloids has caused many medicinal properties .


Synthesis Analysis

Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Molecular Structure Analysis

From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties . According to the numbering order of the indole molecule, the indole molecule has seven positions to accommodate different substitutions .


Chemical Reactions Analysis

The new derivatives of the indole can be synthesized according to these seven positions . These compounds increase the conversion rate of carboxylic acid to carboxamide .


Physical And Chemical Properties Analysis

Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Physically, they are crystalline colorless in nature with specific odors .

Scientific Research Applications

Synthesis and Molecular Structure

Ethyl 3-acetyl-1H-indole-2-carboxylate and its derivatives have been synthesized and analyzed for their molecular structures. For instance, Siddiquee et al. (2009) synthesized a related compound, ethyl 1-acetyl-1H-indole-3-carboxylate, and examined its crystal structure, noting the planarity of the aromatic ring system and the presence of various intermolecular interactions, such as C—H⋯O and π⋯π stacking interactions (Siddiquee, Islam, Bennett, Zeller, & Hossain, 2009).

Chemical Reactions and Mechanisms

Various studies have focused on understanding the chemical reactions and mechanisms involving ethyl 3-acetyl-1H-indole-2-carboxylate derivatives. For example, Murakami et al. (1985) explored the C-3 acylation of ethyl indole-2-carboxylates, demonstrating effective methods to produce ethyl 3-acylindole-2-carboxylates (Murakami, Tani, Suzuki, Sudoh, Uesato, Tanaka, & Yokoyama, 1985).

Synthesis Technology and Optimization

Research has also been conducted on the synthesis technology and optimization of ethyl 3-acetyl-1H-indole-2-carboxylate derivatives. Huang Bi-rong (2013) focused on the synthesis of a derivative, 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester, detailing the optimal synthesis process parameters and achieving a yield of 84.6% (Huang Bi-rong, 2013).

Applications in Organic Synthesis

There are various applications of ethyl 3-acetyl-1H-indole-2-carboxylate in organic synthesis. For example, the study by Inamoto et al. (2012) demonstrates a method for synthesizing 3-carboxylated indoles, which involves a tandem-type cyclization of 2-ethynylanilines followed by CO2 fixation, showcasing a novel strategy for CO2 fixation in heterocyclic chemistry (Inamoto, Asano, Nakamura, Yonemoto, & Kondo, 2012).

Future Directions

It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The chemistry and therapeutic study of heterocyclic compounds have been considered a powerful approach to treat a wide range of diseases .

properties

IUPAC Name

ethyl 3-acetyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)12-11(8(2)15)9-6-4-5-7-10(9)14-12/h4-7,14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKLUIREWBKOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-acetyl-1H-indole-2-carboxylate

Synthesis routes and methods

Procedure details

Aluminum chloride (7.75 g, 0.058 mol) was suspended in 200 ml of anhydrous dichloroethane at room temp. followed by a slow addition of acetic anhydride (2.74 mL, 0.03 mol). The mixture was stirred at room temp for 10 minutes after which, 1H-indole-2-carboxylic acid ethyl ester (1b, 5.0 g, 0.0264 mol) was added as a solution in 15 mL of dichloroethane. The reaction mixture was stirred under nitrogen at 40° C. for 10 h. The reaction was quenched with an ice-water mixture and the organic layer was washed with water (3×). The organic phase was dried over anh. Na2SO4, filtered and concentrated in vacuo. Chromatography on SiO2 (4% Ethyl acetate/96% CH2Cl2) provided 3.2 g of 3-acetyl-1H-indole-2-carboxylic acid ethyl ester 2b (52%) and 770 mg of 5-acetyl-1H-indole-2-carboxylic acid ethyl ester 3b (13%).
Quantity
7.75 g
Type
reactant
Reaction Step One
Quantity
2.74 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RD Fabio, G Pentassuglia - Synthetic communications, 1998 - Taylor & Francis
… After the conclusion of our work, an alternative procedure for the selective bromination of the a carbon of ethyl 3-acetyl- 1H-indole-2-carboxylate has been published. Suzuki, H.; Shinpo, …
Number of citations: 10 www.tandfonline.com
NM Swe - 2017
Number of citations: 4

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